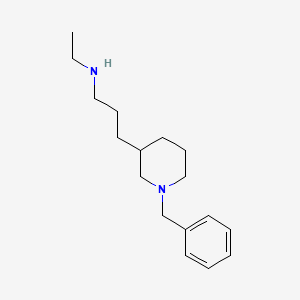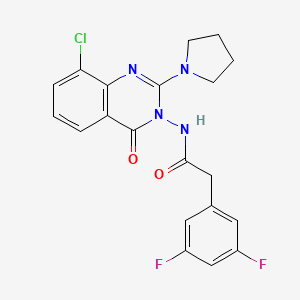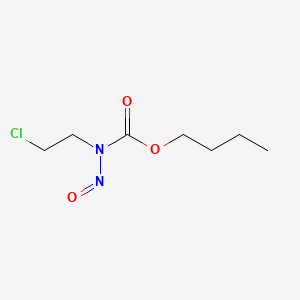
Diisopropyl thiomalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl thiomalate is an organic compound that belongs to the class of thiomalates. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of isopropyl groups and a thiomalate moiety, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
Diisopropyl thiomalate can be synthesized through the esterification of thiomalic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction. The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, thiomalic acid and isopropyl alcohol, are mixed in large reactors with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The final product is then subjected to purification processes to meet industrial standards .
化学反应分析
Types of Reactions
Diisopropyl thiomalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The isopropyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the isopropyl groups
科学研究应用
Diisopropyl thiomalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
作用机制
The mechanism of action of diisopropyl thiomalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which this compound is used .
相似化合物的比较
Similar Compounds
- Diisopropyl malonate
- Diisopropyl ether
- Diisopropyl fluorophosphate
Uniqueness
Diisopropyl thiomalate is unique due to its thiomalate moiety, which imparts distinct chemical properties compared to other diisopropyl compounds. This uniqueness makes it valuable in specific applications where its reactivity and functionality are advantageous .
属性
CAS 编号 |
63979-80-6 |
|---|---|
分子式 |
C10H18O4S |
分子量 |
234.31 g/mol |
IUPAC 名称 |
dipropan-2-yl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3 |
InChI 键 |
SBVKAWKHZQJWKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)

![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)




![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)


